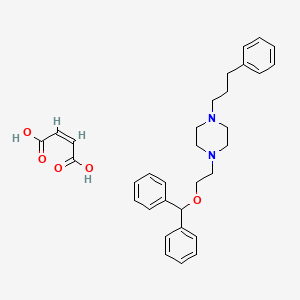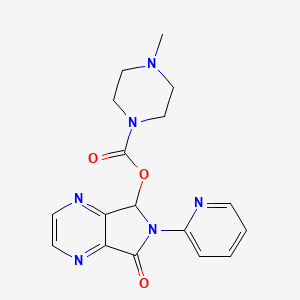
Deschloro-Zopiclone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deschloro-Zopiclone is a derivative of Zopiclone, a nonbenzodiazepine hypnotic agent used primarily for the treatment of insomnia. Zopiclone belongs to the cyclopyrrolone class and is known for its sedative and muscle relaxant properties. This compound, as the name suggests, is a modified version of Zopiclone where the chlorine atom is removed from the molecular structure. This modification can potentially alter its pharmacological properties and applications.
Applications De Recherche Scientifique
Deschloro-Zopiclone has several applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of dechlorination on the pharmacological properties of cyclopyrrolones.
Biology: Investigated for its potential effects on neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system.
Medicine: Explored for its potential use as a hypnotic agent with potentially fewer side effects compared to Zopiclone.
Industry: Used in the development of new pharmaceutical formulations and as a reference compound in analytical chemistry.
Mécanisme D'action
Target of Action
Deschloro-Zopiclone, like its parent compound Zopiclone, primarily targets the GABA A receptors in the brain . These receptors are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system. The activation of these receptors leads to an influx of chloride ions into the neuron, resulting in hyperpolarization and decreased neuronal excitability .
Mode of Action
This compound exerts its action by binding to the benzodiazepine receptor complex and modulating the GABA B Z receptor chloride channel macromolecular complex . This binding enhances the effect of the neurotransmitter GABA, leading to increased chloride ion influx and further hyperpolarization of the neuron . This results in a decrease in neuronal excitability, which contributes to the compound’s sedative effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system . By enhancing the effect of GABA at the GABA A receptors, this compound increases inhibitory neurotransmission throughout the brain. This can lead to downstream effects such as sedation, muscle relaxation, and anxiolytic effects .
Pharmacokinetics
The metabolism of this compound would likely occur in the liver, with the metabolites being excreted in the urine . These properties can impact the bioavailability of the compound, affecting its efficacy and duration of action .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the potentiation of GABAergic neurotransmission . This leads to a decrease in neuronal excitability, resulting in sedative, anxiolytic, and muscle relaxant effects . These effects can contribute to the compound’s use in the management of conditions such as insomnia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as the pH of the environment can impact the ionization state of the compound, potentially affecting its absorption and distribution . Additionally, factors such as the presence of other medications can impact the metabolism of this compound, potentially leading to drug-drug interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Deschloro-Zopiclone involves several steps, starting from the basic structure of Zopiclone. One common method includes the removal of the chlorine atom from Zopiclone through a dechlorination reaction. This can be achieved using various reagents and catalysts under controlled conditions. For instance, the reaction may involve the use of palladium catalysts in the presence of hydrogen gas to facilitate the removal of the chlorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound would follow a similar synthetic route but on a larger scale. The process would involve the use of high-efficiency reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize the efficiency of the dechlorination process.
Analyse Des Réactions Chimiques
Types of Reactions: Deschloro-Zopiclone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of reduced derivatives with altered pharmacological properties.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Zopiclone: The parent compound, known for its hypnotic and muscle relaxant properties.
Eszopiclone: The active S-enantiomer of Zopiclone, used for the treatment of insomnia.
Zolpidem: Another nonbenzodiazepine hypnotic agent, known for its rapid onset of action.
Zaleplon: A short-acting hypnotic agent with a different chemical structure but similar pharmacological effects.
Uniqueness: Deschloro-Zopiclone is unique due to the absence of the chlorine atom, which may result in altered pharmacokinetics and pharmacodynamics. This modification can potentially lead to differences in its efficacy, side effect profile, and therapeutic applications compared to other similar compounds.
Propriétés
IUPAC Name |
(5-oxo-6-pyridin-2-yl-7H-pyrrolo[3,4-b]pyrazin-7-yl) 4-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-21-8-10-22(11-9-21)17(25)26-16-14-13(19-6-7-20-14)15(24)23(16)12-4-2-3-5-18-12/h2-7,16H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNVOZOBTKAVFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
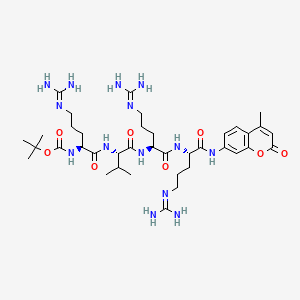


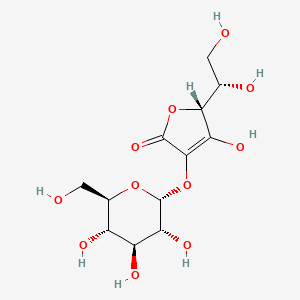
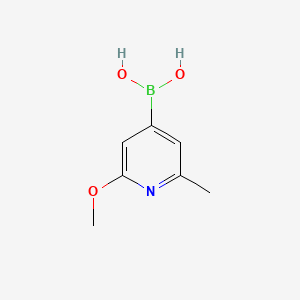

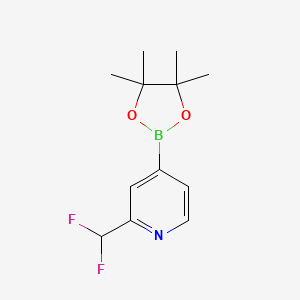


![[(3R)-1-[[(2S,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] (3R)-3-hydroxytetradecanoate](/img/structure/B590823.png)
